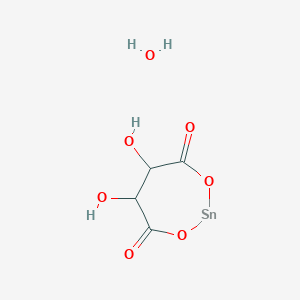
Tin (II) tartrate hydrate
描述
Tin (II) tartrate hydrate, also known as stannous tartrate hydrate, is an inorganic compound with the chemical formula C4H4O6Sn•xH2O. It appears as an off-white powder and is slightly soluble in water. This compound is primarily used in scientific research and chemical synthesis as an intermediate .
准备方法
Synthetic Routes and Reaction Conditions: Tin (II) tartrate hydrate is commonly synthesized by reacting tin (IV) oxide or tin (II) oxide with tartaric acid in the presence of water. The reaction can be represented by the following chemical equation: [ \text{SnO}_2 + 2\text{C}_4\text{H}_6\text{O}_6 + 2\text{H}_2\text{O} \rightarrow \text{SnC}_4\text{H}_4\text{O}_6 \cdot x\text{H}_2\text{O} ] The reaction is typically carried out at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The compound is then purified through recrystallization and dried under controlled conditions to obtain the desired hydrate form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form tin (IV) compounds.
Reduction: It can also participate in reduction reactions, particularly in the presence of reducing agents.
Substitution: The compound can undergo substitution reactions where the tin (II) ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts in aqueous solutions.
Major Products:
Oxidation: Tin (IV) tartrate.
Reduction: Metallic tin or lower oxidation state tin compounds.
Substitution: Metal tartrates corresponding to the substituting metal
Chemistry:
- Used as a catalyst in organic synthesis reactions.
- Employed in the preparation of tin-containing coordination compounds.
Biology:
- Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of tin-based drugs.
Industry:
- Utilized in the dyeing and printing of textiles.
- Applied in the electroplating industry for the deposition of tin coatings .
作用机制
The mechanism of action of tin (II) tartrate hydrate involves its ability to act as a reducing agent or catalyst in various chemical reactions. The tin (II) ion can donate electrons, facilitating reduction reactions, while the tartrate ligand can stabilize the tin ion in solution. This dual functionality makes it a versatile compound in both synthetic and analytical chemistry .
相似化合物的比较
Tin (II) chloride dihydrate: Another tin (II) compound used in similar applications but with different solubility and reactivity properties.
Tin (IV) tartrate: The oxidized form of tin (II) tartrate hydrate, used in different oxidation state-specific reactions.
Zinc tartrate: A similar metal tartrate compound used in various industrial applications.
Uniqueness: this compound is unique due to its specific combination of tin (II) ion and tartrate ligand, which provides distinct reactivity and stability properties. Its ability to act as both a reducing agent and a catalyst sets it apart from other tin compounds .
属性
IUPAC Name |
5,6-dihydroxy-1,3,2λ2-dioxastannepane-4,7-dione;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.H2O.Sn/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);1H2;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIZQUWUMKWXFU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(=O)O[Sn]OC1=O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O7Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















